N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13560917
InChI: InChI=1S/C20H26N2O4/c1-20(2,3)26-19(25)21-11-8-14(9-12-21)10-13-22-17(23)15-6-4-5-7-16(15)18(22)24/h4-7,14H,8-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CCN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C20H26N2O4
Molecular Weight: 358.4 g/mol

N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide

CAS No.:

Cat. No.: VC13560917

Molecular Formula: C20H26N2O4

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide -

Specification

Molecular Formula C20H26N2O4
Molecular Weight 358.4 g/mol
IUPAC Name tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C20H26N2O4/c1-20(2,3)26-19(25)21-11-8-14(9-12-21)10-13-22-17(23)15-6-4-5-7-16(15)18(22)24/h4-7,14H,8-13H2,1-3H3
Standard InChI Key GSURZBHGMBUYLK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CCN2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CCN2C(=O)C3=CC=CC=C3C2=O

Introduction

Synthesis and Applications

The synthesis of N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide would typically involve the reaction of a Boc-protected piperidine derivative with a phthalimide-containing reagent. This process might involve multiple steps, including the formation of the ethyl linker and the attachment of the phthalimide group.

Research Findings and Potential Uses

While detailed research findings on N-[2-[1-tert-butoxycarbonylpiperidin-4-yl]ethyl]phthalimide are not available, compounds with related structures have been studied for their potential biological activities. For example, piperidine derivatives are known for their involvement in various pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

Phthalimide derivatives have also been explored for their biological properties, including antimicrobial and anticancer activities. The combination of these moieties in a single molecule could potentially lead to compounds with unique therapeutic profiles.

Future Directions:

  • Further research should focus on synthesizing this compound and evaluating its biological activities to determine its potential applications in medicine or other fields.

Data Tables:

ComponentFunction
PiperidineCore ring structure
tert-Butoxycarbonyl (Boc)Protecting group for the piperidine nitrogen
Ethyl ChainLinker between piperidine and phthalimide
PhthalimideTerminal functional group

This table highlights the structural elements of the compound but does not provide specific chemical or physical properties due to the lack of available data.

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